
6-Methylthioguanosine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylthioguanosine monophosphate belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. 6-Methylthioguanosine monophosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 6-Methylthioguanosine monophosphate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
6-Methylthioguanosine monophosphate is an organic molecule.
Scientific Research Applications
Role in Cytotoxic Effects and Purine Synthesis
6-Methylthioguanosine monophosphate (meTGMP) is a metabolite involved in the cytotoxic effects of certain thiopurine drugs like 6-mercaptopurine and 6-thioguanine, commonly used in leukemia treatments. Studies have shown that meTGMP, formed by the action of the enzyme thiopurine methyltransferase (TPMT), does not significantly contribute to the cytotoxic effects of 6-thioguanine. Instead, its cytotoxicity is more dependent on the incorporation of thioguanine nucleotides into DNA rather than inhibition of de novo purine synthesis (DNPS) (Karim et al., 2013).
Transformation in Erythrocytes
In erythrocytes, various oxypurines and 6-thiopurines can be transformed into nucleoside triphosphate forms. This includes the ability to utilize 6-methylthioguanosine monophosphate (meTGMP) as a substrate, albeit slowly, implying the activity of specific nucleotide monophosphate kinases in these cells (Nelson, Buggé, & Krasny, 1977).
Metabolism in Inflammatory Bowel Disease and Leukemia
The metabolism and clinical effects of thiopurine drugs, including 6-mercaptopurine, have been studied in the context of inflammatory bowel disease and childhood leukemia. TPMT polymorphism plays a crucial role in metabolizing these drugs into active and inactive forms, including meTGMP. The study indicates that TPMT activity and meTGMP concentrations are higher in children compared to adults, highlighting the complex role of thiopurine metabolism in drug effects (Pettersson et al., 2002).
Cellular Uptake and Pharmacological Aspects
The uptake of 6-methylthiopurine ribonucleoside by human erythrocytes has been investigated, highlighting the mechanisms by which meTGMP and related compounds are transported and metabolized within cells. This study contributes to understanding the pharmacological aspects of thiopurine drugs (Loo et al., 1969).
properties
CAS RN |
34020-33-2 |
|---|---|
Product Name |
6-Methylthioguanosine monophosphate |
Molecular Formula |
C11H16N5O7PS |
Molecular Weight |
393.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
QJRQZGPABIMRAZ-KQYNXXCUSA-N |
Isomeric SMILES |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)
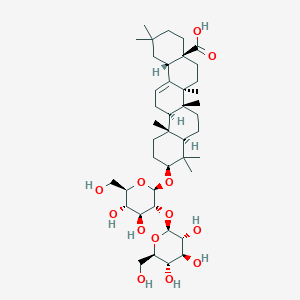
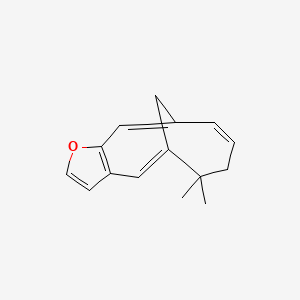
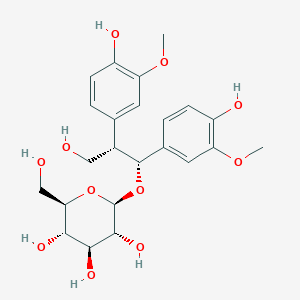
![(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione](/img/structure/B1258981.png)


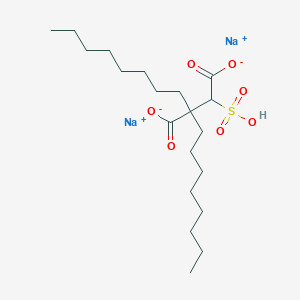
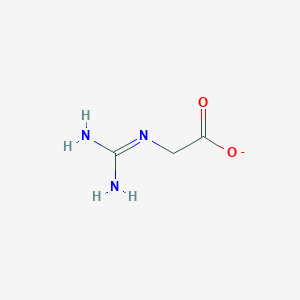
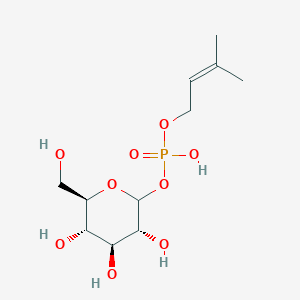
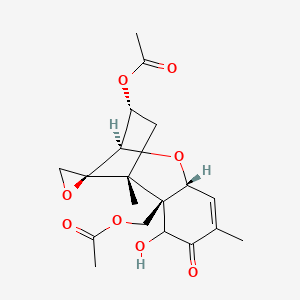
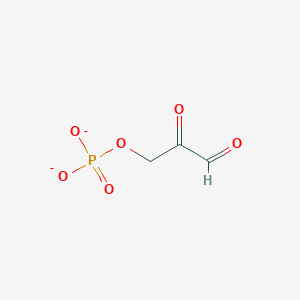
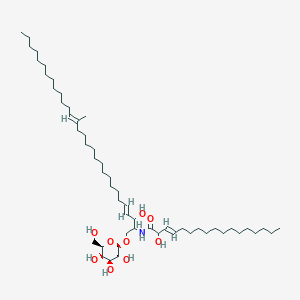
![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)